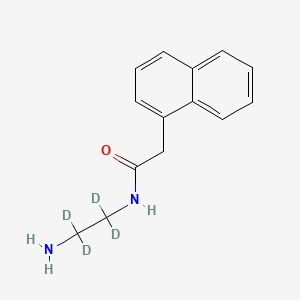

N-(2-Aminoethyl)-1-naphthylacetamide-d4

Description

Contextualization within Naphthalene-Derived Amide Chemistry

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry due to its unique structural and electronic properties. nih.gov The naphthalene nucleus is found in a wide array of biologically active compounds, including both natural products and synthetic drugs. nih.gov These derivatives have shown a broad spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net

The introduction of an amide functional group to the naphthalene core further enhances the potential for diverse biological interactions. Amide-coupled naphthalene scaffolds are being explored for their potent inhibitory effects on various enzymes and receptors. The specific compound, N-(2-Aminoethyl)-1-naphthylacetamide, falls within this chemical class and is recognized as a metabolite of Naphazoline. pharmaffiliates.comlabmix24.com

Significance of Deuterated Analogues in Chemical and Biomedical Sciences

The substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, has become a powerful strategy in both chemical and biomedical research. rsc.org This process, known as deuteration, can lead to significant improvements in the pharmacokinetic profiles of drugs by slowing down their metabolism. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can result in a kinetic isotope effect, thereby reducing the rate of metabolic reactions that involve the cleavage of this bond. rsc.orgresearchgate.net

In the realm of analytical chemistry, deuterated compounds are highly valued as internal standards for mass spectrometry-based quantification. lgcstandards.comclearsynth.com Since they are chemically almost identical to their non-deuterated counterparts, they exhibit similar behavior during sample preparation and analysis, including extraction efficiency and ionization response. However, their difference in mass allows them to be distinguished by a mass spectrometer, enabling precise and accurate measurement of the target analyte by correcting for variations in the analytical process. lgcstandards.com

Research Landscape and Foundational Studies of N-(2-Aminoethyl)-1-naphthylacetamide and its Derivatives

The research surrounding N-(2-Aminoethyl)-1-naphthylacetamide is intrinsically linked to its role as a metabolite and impurity of Naphazoline. pharmaffiliates.comsynzeal.comveeprho.com Naphazoline is a sympathomimetic drug used as a vasoconstrictor in over-the-counter eye drops and nasal sprays to relieve congestion. drugbank.com Consequently, the accurate detection and quantification of its metabolites and impurities are crucial for understanding its pharmacokinetics and for ensuring the quality and safety of pharmaceutical formulations.

N-(2-Aminoethyl)-1-naphthylacetamide is recognized as "Naphazoline Impurity A" in pharmacopeial standards. synzeal.comveeprho.com As such, its primary area of study has been in the development of analytical methods for the quality control of Naphazoline products. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods have been developed to separate and quantify Naphazoline and its related substances, including N-(2-Aminoethyl)-1-naphthylacetamide. researchgate.netwaters.com

Overview of Key Research Avenues for N-(2-Aminoethyl)-1-naphthylacetamide-d4

The primary and most critical research application for this compound is its use as an internal standard in bioanalytical methods. pharmaffiliates.com The development and validation of robust analytical techniques for the quantification of Naphazoline and its metabolites in biological fluids (e.g., plasma, urine) are essential for pharmacokinetic and metabolism studies. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for such assays, as it minimizes matrix effects and improves the accuracy and precision of the results. lcms.czwaters.com

Key research avenues for this deuterated compound include:

Pharmacokinetic Studies: Facilitating the accurate measurement of the metabolite N-(2-Aminoethyl)-1-naphthylacetamide in biological samples to better understand the absorption, distribution, metabolism, and excretion (ADME) of Naphazoline.

Metabolic Profiling: Aiding in the comprehensive characterization of Naphazoline's metabolic pathways by providing a reliable quantitative reference for one of its key metabolites.

Pharmaceutical Quality Control: Serving as a labeled internal standard in validated analytical methods to ensure the purity and quality of Naphazoline drug substances and products by accurately quantifying the corresponding impurity.

Environmental and Forensic Analysis: Potentially being used in methods to detect and quantify Naphazoline and its metabolites in environmental samples or in forensic toxicology cases.

Interactive Data Table: Properties of N-(2-Aminoethyl)-1-naphthylacetamide

| Property | Value |

| Molecular Formula | C14H16N2O |

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide |

| CAS Number | 36321-43-4 |

| Synonyms | Naphazoline Impurity A, Naphthylacetylethylenediamine |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C14H12D4N2O |

| Molecular Weight | 232.31 g/mol |

| Synonyms | N-(2-Aminoethyl-d4)-1-naphthylacetamide |

| Primary Application | Stable Isotope-Labeled Internal Standard |

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

232.31 g/mol |

IUPAC Name |

N-(2-amino-1,1,2,2-tetradeuterioethyl)-2-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C14H16N2O/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,15H2,(H,16,17)/i8D2,9D2 |

InChI Key |

OJWZEVNPRJDAME-LZMSFWOYSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC(=O)CC1=CC=CC2=CC=CC=C21)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for N 2 Aminoethyl 1 Naphthylacetamide D4

Precursor Synthesis and Derivatization Routes for the Naphthylacetamide Core

The core structure of the target molecule is the naphthylacetamide group, which is derived from 1-naphthaleneacetic acid (NAA). nih.govwikipedia.org NAA is a well-known compound and a synthetic auxin, making it a readily available commercial starting material. nih.gov Its chemical structure consists of a carboxymethyl group attached to the 1-position of the naphthalene (B1677914) ring. wikipedia.org

Should a custom synthesis of the 1-naphthaleneacetic acid precursor be required, several established routes are available. Common methods include:

The reaction of 1-chloromethylnaphthalene with sodium cyanide followed by hydrolysis of the resulting nitrile.

The Willgerodt-Kindler reaction of 1-acetylnaphthalene.

Once 1-naphthaleneacetic acid is obtained, it must be "activated" to facilitate amide bond formation with the amino group of the side chain. This is a standard procedure in peptide synthesis. The carboxylic acid is typically converted into a more reactive species, such as:

An acyl chloride: By reacting 1-naphthaleneacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

An activated ester: By using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt).

This activated intermediate is then reacted with the appropriate amine to form the final amide bond of the N-(2-Aminoethyl)-1-naphthylacetamide structure.

Site-Selective Deuteration Techniques for N-(2-Aminoethyl)-1-naphthylacetamide-d4

The designation "d4" indicates that four hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. Based on commercially available standards, the deuterium atoms in this compound are located on the ethylenediamine (B42938) moiety, resulting in the chemical name N-(2-Aminoethyl-1,1,2,2-d4)-2-(naphthalen-1-yl)acetamide. pharmaffiliates.com This specific placement dictates the most logical synthetic strategy.

Hydrogen-Deuterium (H-D) exchange reactions involve the replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or a deuterated acid. wikipedia.org For aromatic systems like the naphthalene core, this exchange can be facilitated under certain conditions.

Acid-Catalyzed Exchange: Strong deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), can promote electrophilic aromatic substitution where a deuteron (B1233211) (D⁺) replaces a proton (H⁺) on the aromatic ring. nih.gov The positions most susceptible to this exchange are those activated by electron-donating groups. nih.gov While this method can introduce deuterium onto the naphthalene ring, it is difficult to control the exact number and position of the incorporated deuterium atoms. It would be unlikely to produce a pure d4 species selectively and is more often used for perdeuteration (labeling all possible positions). wikipedia.org

Metal-Catalyzed Exchange: Transition metals like palladium, platinum, or ruthenium can catalyze H-D exchange on aromatic C-H bonds. nih.gov These reactions often require elevated temperatures and a deuterium source like D₂O. While potentially more selective than simple acid catalysis, achieving specific labeling at only four positions on the naphthalene ring without affecting other parts of the molecule would require a complex, multi-step synthesis involving directing groups.

The most direct, efficient, and common method for synthesizing this compound is through the incorporation of a deuterated building block. organicchemistrytutor.com This strategy involves synthesizing or procuring a precursor molecule that already contains the required deuterium atoms in the correct positions.

For this specific target molecule, the key deuterated building block is ethylenediamine-1,1,2,2-d4 (H₂NCD₂CD₂NH₂). This compound is commercially available from various suppliers of stable isotopes. chemicalbook.comsigmaaldrich.comisotope.com

The synthesis then becomes a straightforward amide coupling reaction:

Activation of 1-naphthaleneacetic acid using standard coupling agents (e.g., EDC/NHS).

Reaction of the activated 1-naphthaleneacetic acid with one equivalent of ethylenediamine-1,1,2,2-d4.

Using a mono-protected version of ethylenediamine-d4, such as N-Boc-ethylenediamine-d4, can prevent the formation of the double-acylated byproduct and improve the yield of the desired mono-amide. The Boc protecting group can then be removed under acidic conditions to yield the final product.

| Step | Reactant 1 | Reactant 2 / Reagent | Product |

| 1 | 1-Naphthaleneacetic Acid | EDC, NHS | 1-Naphthaleneacetic acid activated ester |

| 2 | 1-Naphthaleneacetic acid activated ester | Ethylenediamine-1,1,2,2-d4 | This compound |

Catalytic deuteration is more commonly used to saturate double or triple bonds by adding deuterium gas (D₂) across them in the presence of a metal catalyst (e.g., Palladium on carbon, Pd/C). This method is not directly applicable for the specific labeling pattern in this compound, as there are no double bonds in the ethylenediamine side chain to reduce. While some ruthenium-based catalysts can deuterate aromatic positions, as mentioned previously, the building block approach remains superior for this specific molecule. nih.gov

Purification and Isolation Methodologies for Isotopic Purity

After synthesis, the crude product must be rigorously purified to remove unreacted starting materials, reagents, and non-deuterated or partially deuterated contaminants. Achieving high isotopic purity is critical for the compound's function as an analytical standard.

Standard purification techniques include:

Preparative High-Performance Liquid Chromatography (HPLC): This is the most powerful and commonly used method for purifying the final product to a high degree of chemical purity. A reverse-phase column (e.g., C18) with a gradient of water and an organic solvent like acetonitrile (B52724) is typically employed.

Flash Column Chromatography: This technique can be used for an initial cleanup of the crude reaction mixture before final purification by HPLC.

The identity and isotopic enrichment of the final product are confirmed using analytical techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the deuterated compound (232.31 g/mol ) and to determine the isotopic distribution, ensuring the d4 species is the most abundant. pharmaffiliates.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of proton signals in the deuterated positions (the ethylene (B1197577) bridge), while ¹³C and ²H NMR can be used to confirm the location of the deuterium atoms.

Scale-Up Considerations for Research and Analytical Standards Production

Transitioning the synthesis of this compound from a laboratory scale to a larger production scale for commercial use as an analytical standard introduces several considerations:

Cost and Availability of Deuterated Reagents: The primary cost driver is the deuterated building block, ethylenediamine-d4. isotope.com Although commercially available, its price is significantly higher than its non-deuterated counterpart. Sourcing this raw material in larger quantities and ensuring consistent isotopic purity from the supplier is a key logistical step.

Process Optimization and Yield: The efficiency of the amide coupling reaction must be maximized to avoid wasting the expensive deuterated starting material. This involves optimizing reaction conditions such as solvent, temperature, reaction time, and the choice of coupling agents to ensure high conversion and minimize side-product formation.

Purification Throughput: Scaling up purification can be a bottleneck. Preparative HPLC, while effective, can be time-consuming and solvent-intensive for large quantities. Developing robust crystallization methods, if feasible, could offer a more efficient and scalable final purification step.

Quality Control and Documentation: Production of an analytical standard requires stringent quality control at every stage. This includes identity and purity testing of all starting materials, in-process controls, and comprehensive analysis (MS, NMR, HPLC) of the final product to certify its chemical and isotopic purity. This rigorous documentation is essential for materials intended as certified reference standards.

Advanced Analytical Characterization and Quantification Techniques for N 2 Aminoethyl 1 Naphthylacetamide D4

Mass Spectrometry (MS) Applications in Characterization and Quantification

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds. Its high sensitivity and selectivity allow for detailed characterization and precise measurement, even in complex sample matrices.

Developing a robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential for the quantification of N-(2-Aminoethyl)-1-naphthylacetamide-d4 and its unlabeled counterpart. The process involves optimizing both the chromatographic separation and the mass spectrometric detection, followed by a thorough validation to ensure the method is fit for its intended purpose. mdpi.combmuv.de

Method development typically begins with the selection of an appropriate chromatographic column and mobile phase to achieve good separation of the analyte from other matrix components. For compounds like N-(2-Aminoethyl)-1-naphthylacetamide, reversed-phase chromatography is commonly employed. Mass spectrometry parameters are optimized by infusing a standard solution of the analyte into the mass spectrometer to determine the optimal ionization source conditions and to identify the most abundant and stable precursor and product ions for Selected Reaction Monitoring (SRM).

Validation of the LC-MS/MS method is performed according to established guidelines to demonstrate its reliability. mdpi.com Key validation parameters include:

Linearity: Assessing the relationship between the concentration of the analyte and the instrument response over a defined range.

Accuracy and Precision: Determining how close the measured values are to the true value and the degree of scatter between a series of measurements, respectively.

Selectivity and Specificity: Ensuring the method can unequivocally measure the analyte in the presence of other components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified. nih.gov

Recovery: Evaluating the efficiency of the extraction process. nih.gov

Matrix Effects: Assessing the influence of co-eluting matrix components on the ionization of the analyte. nih.gov

Table 1: Typical Parameters for LC-MS/MS Method Development

| Parameter | Description | Typical Conditions/Considerations |

| Chromatography | ||

| Column | Stationary phase used for separation. | C18 or other reversed-phase columns are common. |

| Mobile Phase | Solvents used to elute the analyte. | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium acetate to improve peak shape and ionization. |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 0.2-0.6 mL/min for standard analytical columns. |

| Mass Spectrometry | ||

| Ionization Mode | Method used to generate ions. | Electrospray Ionization (ESI), often in positive mode for amine-containing compounds. nih.gov |

| Precursor Ion | The mass-to-charge ratio (m/z) of the parent molecule selected for fragmentation. | Determined by direct infusion of the analyte standard. |

| Product Ion(s) | The m/z of the fragment ions generated from the precursor ion. | The most stable and abundant fragment ions are chosen for quantification and qualification. nih.gov |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized to maximize the signal of the desired product ions. |

In quantitative analysis, particularly in bioanalysis, an internal standard (IS) is crucial for achieving accurate and precise results. This compound serves as an ideal internal standard for the quantification of its non-labeled analog, N-(2-Aminoethyl)-1-naphthylacetamide. As a stable isotopically labeled (SIL) internal standard, it has nearly identical chemical and physical properties to the analyte. nih.gov This similarity ensures that it behaves in the same way as the analyte during sample preparation, chromatography, and ionization, allowing it to compensate for variations in the analytical process. nih.gov

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and contain numerous endogenous components. These components can co-elute with the analyte of interest and interfere with its ionization in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression or enhancement, causing significant variability and inaccuracy in quantitative results.

By adding a known amount of this compound to the samples at the beginning of the workflow, any matrix effects that influence the analyte will similarly affect the SIL internal standard. nih.gov Because the quantification is based on the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable measurements. nih.gov

During sample preparation, which can involve steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), the analyte can be lost to varying degrees. The recovery of an analytical process is the percentage of the analyte that is successfully extracted and processed through the entire sample preparation procedure. Inconsistent recovery can be a major source of error in quantitative analysis.

The use of this compound helps to correct for losses during sample preparation. Since the SIL internal standard is added before any extraction steps, it experiences the same procedural losses as the unlabeled analyte. Therefore, the analyte/IS response ratio remains constant, even if the absolute recovery varies between samples. This allows for an accurate determination of the analyte's concentration in the original sample. However, it is important to note that while a SIL IS can correct for variability, it may also mask consistently low recovery or other assay problems if not carefully monitored during method validation. nih.gov

Table 2: Example Recovery Data for a Structurally Similar Compound (2-(1-naphthyl)acetamide) using Different Extraction Methods Data adapted from a study on related naphthalene-based compounds. nih.gov

| Extraction Method | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Mini-Luke | Low | 74 | 15 |

| High | 102 | 15 | |

| Ethyl Acetate (EtOAc) | Low | 76 | <4 |

| High | 97 | <4 | |

| QuEChERS | Low | 76 | <5 |

| High | 93 | <5 |

High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based instruments, provides highly accurate mass measurements, typically with sub-ppm mass accuracy. This capability is invaluable for the structural confirmation of this compound. By comparing the experimentally measured accurate mass of the molecular ion with the theoretically calculated mass, the elemental composition can be confidently confirmed. Furthermore, HRMS can be used to analyze fragment ions, providing additional structural information and confirming the identity of the compound. A combined strategy using HRMS and NMR is particularly powerful for verifying the structural integrity and isotopic enrichment of deuterium-labeled compounds. rsc.org

Role of this compound as an Internal Standard in Quantitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of molecules. rsc.org For isotopically labeled compounds like this compound, NMR is essential for confirming the precise location of the deuterium (B1214612) atoms within the molecule and for determining the degree of isotopic enrichment. univr.it

By comparing the ¹H NMR spectrum of the labeled compound with that of its unlabeled analog, the positions of deuterium incorporation can be identified by the disappearance or significant reduction of proton signals at specific chemical shifts. The integration of the remaining proton signals can be used to calculate the percentage of isotopic purity. rsc.org Furthermore, techniques like ¹³C NMR can also provide insights into the structure and confirm the carbon framework of the molecule. This detailed structural information provided by NMR is complementary to the mass data from MS, and together they offer a comprehensive characterization of the labeled compound. rsc.org

Deuterium NMR Spectroscopy

Deuterium Nuclear Magnetic Resonance (D-NMR or ²H NMR) spectroscopy is a specialized analytical technique particularly suited for the characterization of isotopically labeled compounds such as this compound. For highly deuterated molecules, conventional Proton NMR (¹H NMR) analysis is often limited by the low intensity of residual proton signals. sigmaaldrich.com D-NMR serves as a powerful alternative, providing direct information about the location and extent of deuterium incorporation. sigmaaldrich.com

The fundamental principle of D-NMR involves the observation of the deuteron (B1233211) signal, which has a spin quantum number of 1. sigmaaldrich.com A significant advantage of this technique is the ability to use non-deuterated (protonated) solvents, as the experiment is insensitive to proton signals, resulting in a cleaner spectrum. sigmaaldrich.com In structural verification, D-NMR can confirm that the deuterium labels are present at the intended positions—in this case, on the ethyl group. The integration of the deuteron signals, under appropriate experimental parameters, is quantitative and can be used to determine the deuterium enrichment percentage at each labeled site. sigmaaldrich.com While D-NMR provides invaluable information, its resolution is inherently lower than that of ¹H NMR due to the smaller magnetogyric ratio of deuterium. sigmaaldrich.com

Table 1: Predicted ²H NMR Spectroscopic Data for this compound

| Position of Deuterium | Predicted Chemical Shift (ppm) | Multiplicity | Integration (Relative) |

|---|---|---|---|

| -CH₂-ND₂-CD₂ - | ~2.8 - 3.0 | Broad Singlet | 2D |

Note: Chemical shifts are estimated relative to corresponding proton signals and may vary based on solvent and experimental conditions.

Multi-dimensional NMR Techniques

Multi-dimensional NMR techniques are indispensable for the unambiguous structural elucidation of complex organic molecules by resolving overlapping signals in a second or third dimension. nih.govresearchgate.net For this compound, techniques such as ¹H-¹H Correlation Spectroscopy (COSY), ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), and ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) would be employed on the non-deuterated analogue to create a complete assignment of all proton and carbon signals.

COSY experiments identify protons that are spin-spin coupled, typically on adjacent carbons, revealing the connectivity within the ethyl and naphthyl moieties. nih.gov

HSQC correlates protons with their directly attached carbon atoms, confirming the C-H framework.

HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for connecting different fragments of the molecule, such as linking the ethyl chain to the amide nitrogen and the acetyl group to the naphthalene (B1677914) ring.

In the analysis of the deuterated compound, the absence of cross-peaks in the HSQC spectrum at the positions corresponding to the deuterated carbons provides definitive proof of the location of the isotopic labels.

Table 2: Expected 2D NMR Correlations for the Non-Deuterated Analogue

| Technique | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| ¹H-¹H COSY | H-C-C-H | Correlation between -CH₂-NH₂ and -NH-CH₂- protons. |

| ¹H-¹³C HSQC | ¹J(C,H) | Correlation of each proton with its directly bonded carbon. |

| ¹H-¹³C HMBC | ²⁻³J(C,H) | Correlation of the amide N-H proton to the carbonyl carbon (C=O). |

Chromatographic Separation Methodologies

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

The method involves injecting the sample into a high-pressure stream of the mobile phase, which often consists of a gradient mixture of water and an organic solvent like acetonitrile, with additives such as formic acid or trifluoroacetic acid to improve peak shape. sielc.com As the analyte travels through the column, it is separated from impurities based on differences in hydrophobicity. Detection is commonly achieved using a UV-Vis detector set to a wavelength where the naphthalene chromophore exhibits strong absorbance. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration. When coupled with a mass spectrometer (LC-MS), this technique can unequivocally confirm the identity of the peak by its mass-to-charge ratio, easily distinguishing the d4-labeled compound from its non-deuterated counterpart.

Table 3: Typical HPLC Method Parameters

| Parameter | Value / Description |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for separation and analysis, particularly when coupled with mass spectrometry (GC-MS). nih.gov However, due to the low volatility and polar nature of this compound, which contains primary and secondary amine functionalities, direct analysis by GC is challenging and can lead to poor peak shape and thermal degradation.

To overcome these limitations, derivatization is typically required to convert the polar N-H groups into less polar, more volatile, and more thermally stable analogues. Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating reagents. After derivatization, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. GC-MS analysis provides not only retention time data for quantification but also a mass spectrum that serves as a molecular fingerprint, confirming the compound's identity and the presence of the four deuterium atoms through the molecular ion peak.

Table 4: Illustrative GC-MS Method Parameters

| Parameter | Value / Description |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

Vibrational Spectroscopy (IR, Raman) for Structural and Purity Assessment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers a non-destructive method for obtaining detailed structural information and assessing the purity of a sample. nih.govmdpi.com These methods provide a unique molecular "fingerprint" based on the vibrational modes of a molecule's chemical bonds. mdpi.com

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The IR spectrum of this compound would show characteristic absorption bands for its functional groups. Key features include the N-H stretching vibrations of the amine and amide groups, the strong C=O stretch of the amide, and various C-H and C=C vibrations associated with the naphthalene ring. nist.gov A crucial feature for this specific compound would be the appearance of C-D stretching bands. These occur at a lower frequency (typically 2100-2300 cm⁻¹) than C-H stretching bands (2800-3000 cm⁻¹) due to the heavier mass of deuterium, providing clear evidence of successful deuteration.

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, nonpolar bonds and symmetric vibrations often produce strong Raman signals. The naphthalene ring, with its delocalized π-electron system, is expected to be a strong Raman scatterer. Similar to IR, the C-D bonds will give rise to characteristic peaks in a distinct region of the Raman spectrum, confirming the isotopic labeling. Raman spectroscopy's low interference from aqueous media makes it advantageous for certain sample types. nih.gov

Table 5: Key Vibrational Frequencies for this compound

| Functional Group / Bond | Technique | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|---|

| N-H (Amine, Amide) | IR | 3200 - 3400 | Stretching |

| C-H (Aromatic) | IR, Raman | 3000 - 3100 | Stretching |

| C=O (Amide I) | IR, Raman | 1640 - 1680 | Stretching |

| C=C (Aromatic) | IR, Raman | 1500 - 1600 | Stretching |

| C-D (Ethyl) | IR, Raman | 2100 - 2300 | Stretching |

Investigations into Biochemical Interactions and Cellular Mechanisms of N 2 Aminoethyl 1 Naphthylacetamide D4

Molecular Target Identification in Research Models

There is currently no available scientific literature that identifies the specific molecular targets of N-(2-Aminoethyl)-1-naphthylacetamide-d4. Research has not yet been published detailing its binding to or interaction with specific enzyme systems or receptors. While it is a metabolite of Naphazoline, an α-adrenergic agonist, it cannot be assumed that the metabolite or its deuterated form interacts with the same targets or possesses similar pharmacological activity. drugbank.com Target identification studies, which are crucial for understanding the mechanism of action of a compound, have not been reported for this specific molecule.

Mechanistic Studies of Cellular Uptake and Intracellular Distribution

Detailed mechanistic studies on the cellular uptake and subsequent intracellular distribution of this compound are absent from the current body of scientific literature. The processes by which this compound might traverse the cell membrane—whether through passive diffusion, active transport, or endocytosis—have not been investigated. nih.govdovepress.comnih.govdovepress.com Consequently, there is no information regarding its localization within subcellular compartments.

Exploration of Molecular Recognition and Binding Affinities

No data has been published regarding the molecular recognition and binding affinities of this compound. Quantitative assessments of its binding affinity (such as Kᵢ or Kₔ values) to any potential biological targets are not available. Such studies are fundamental to characterizing the potency and selectivity of a compound.

Impact on Cellular Pathways and Biological Processes in In Vitro Systems

Comprehensive studies on the impact of this compound on cellular pathways and biological processes in in vitro systems have not been reported.

Enzyme Inhibition or Modulation Studies

There are no available studies investigating the inhibitory or modulatory effects of this compound on any specific enzymes. Research into its potential as an enzyme inhibitor, which would involve kinetic studies to determine the nature of inhibition, has not been published. plos.org

Cellular Proliferation and Apoptosis Investigations in Research Cell Lines

The scientific literature lacks any investigations into the effects of this compound on cellular proliferation or apoptosis in any research cell lines. nih.govnih.govnih.gov There are no data to suggest whether this compound might stimulate or inhibit cell growth, or induce programmed cell death.

Modulation of Gene Expression and Protein Synthesis

There is no evidence from published studies to indicate that this compound modulates gene expression or protein synthesis. Transcriptomic or proteomic analyses to assess changes in gene or protein levels following cellular exposure to this compound have not been documented in the available literature. mdpi.comnih.govmdpi.comnih.gov

Interactions with Biomolecules (e.g., proteins, nucleic acids)

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the direct interactions of this compound with biomolecules such as proteins and nucleic acids. The deuterated nature of this compound suggests its primary use is likely as an internal standard for analytical and pharmacokinetic studies of its non-deuterated analogue, N-(2-Aminoethyl)-1-naphthylacetamide. In such applications, the focus is on the detection and quantification of the compound rather than its intrinsic biochemical activities.

While there is a lack of direct evidence, the structural components of N-(2-Aminoethyl)-1-naphthylacetamide suggest potential modes of interaction with biological macromolecules that can be hypothesized for future investigation. The presence of a naphthalene (B1677914) ring, a planar and hydrophobic moiety, could potentially lead to intercalation with the base pairs of nucleic acids or insertion into hydrophobic pockets of proteins. The flexible ethylenediamine (B42938) side chain contains both a secondary amine and a primary amine, which could participate in hydrogen bonding and electrostatic interactions with amino acid residues on protein surfaces or the phosphate (B84403) backbone of nucleic acids.

Given the absence of specific experimental data, any discussion on the biochemical interactions of this compound remains speculative. Future research, such as in vitro binding assays, crystallography, or computational modeling, would be necessary to elucidate any potential interactions with proteins and nucleic acids.

Table of Potential (Hypothesized) Biomolecular Interactions

| Interacting Biomolecule | Potential Type of Interaction | Structural Feature of this compound Involved |

| Proteins | Hydrophobic Interactions | Naphthalene ring |

| Hydrogen Bonding | Amine and amide groups of the ethylenediamine-acetamide side chain | |

| Electrostatic Interactions | Protonated amine groups of the ethylenediamine side chain | |

| Nucleic Acids (DNA/RNA) | Intercalation | Planar naphthalene ring |

| Electrostatic Interactions | Protonated amine groups with the phosphate backbone |

Application in Metabolic Pathway Elucidation and Pharmacokinetic Research Models Using N 2 Aminoethyl 1 Naphthylacetamide D4

Metabolic Fate Tracing using Deuterium (B1214612) Labeling

Stable Isotope Labeling (SIL) is a powerful technique for tracing the metabolic fate of exogenous compounds, or xenobiotics, within biological systems. nih.gov By introducing a compound with a known isotopic signature, such as N-(2-Aminoethyl)-1-naphthylacetamide-d4, researchers can track its journey through various metabolic processes. The deuterium label acts as a stable, non-radioactive flag. nih.gov When samples from in vitro or in vivo studies are analyzed, typically with liquid chromatography-high resolution mass spectrometry (LC-HRMS), software algorithms can specifically search for the unique isotopic pattern of the deuterated compound and its derivatives. nih.gov This provides high confidence that any detected labeled species are true metabolites derived from the administered tracer substance. nih.gov

In vitro systems are fundamental to early-stage metabolism studies, providing a controlled environment to investigate metabolic reactions. nih.gov The liver is the primary site of drug metabolism, and thus, liver-derived systems are most commonly employed. nih.gov

Liver Microsomes : These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govbioivt.com Incubating this compound with liver microsomes from preclinical species (e.g., rat, dog) or humans, along with necessary cofactors like NADPH, allows for the identification of primary metabolites. nih.gov Researchers can identify products of oxidation (hydroxylation) or other Phase I reactions by searching for the corresponding mass shift in the d4-labeled compound.

Cell Cultures : Primary hepatocytes, which are liver cells cultured in a monolayer, offer a more comprehensive model as they contain a wider array of both Phase I and Phase II metabolic enzymes and can better replicate in vivo conditions. bioivt.comnih.gov Culturing these cells with this compound can reveal a more complete metabolite profile, including conjugated metabolites (e.g., glucuronides, sulfates) which are common in Phase II metabolism. nih.gov

The identification process involves comparing the mass spectra of samples from the incubation with control samples. The presence of new peaks exhibiting the characteristic isotopic signature of the d4-label confirms their identity as metabolites.

Table 1: Illustrative Metabolites of this compound Identified in an In Vitro Human Liver Microsome Assay

| Potential Metabolite | Metabolic Reaction | Mass Shift from Parent | Analytical Confirmation |

| Hydroxy-N-(2-Aminoethyl)-1-naphthylacetamide-d4 | Aromatic Hydroxylation (Phase I) | +16 Da | LC-MS/MS fragmentation pattern consistent with hydroxylation on the naphthyl ring |

| This compound N-oxide | N-oxidation (Phase I) | +16 Da | Fragmentation pattern distinct from aromatic hydroxylation |

| Dealkylated-N-(2-Aminoethyl)-1-naphthylacetamide-d4 | N-dealkylation (Phase I) | -28 Da (loss of C2H4) | Detection of the corresponding aldehyde metabolite |

| This compound Glucuronide | Glucuronidation (Phase II) | +176 Da | Confirmed by treatment with β-glucuronidase, which reverts metabolite to parent form |

Elucidation of Metabolic Pathways and Transformations

By identifying the suite of metabolites produced in vitro and later confirming them in vivo, researchers can reconstruct the metabolic pathways of the parent compound. nih.govnih.gov The use of the labeled tracer is invaluable in this process. For instance, if this compound is first hydroxylated and then subsequently glucuronidated, the final metabolite will still contain the deuterium label, allowing for a clear connection back to the parent compound. This helps to establish the sequence of biotransformation reactions. nih.gov Understanding these pathways is crucial for predicting potential drug-drug interactions, inter-species differences in metabolism, and the formation of active or potentially toxic metabolites. nih.gov

Investigation of Kinetic Isotope Effects (KIE) in Metabolic Transformations

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov In the context of drug metabolism, replacing hydrogen with deuterium (²H) can slow down reactions where a carbon-hydrogen (C-H) bond is broken in the rate-limiting step of the enzymatic process. nih.govnih.gov

By comparing the rate of a specific metabolic reaction (e.g., hydroxylation) for this compound with its non-labeled (d0) counterpart, researchers can measure the KIE. A significant KIE (typically >1.5) provides strong evidence that the C-H bond at the labeled position is being cleaved during the slowest step of the reaction, offering insight into the enzymatic mechanism. nih.gov For example, a large KIE in a CYP-mediated oxidation would support a mechanism involving hydrogen atom abstraction as the rate-limiting step. Conversely, the absence of a KIE suggests that C-H bond breaking is not rate-limiting. Studies have shown that deuterium KIEs for metabolic reactions are often relatively small, in the range of 4-6%, but still measurable and informative. nih.gov

Table 2: Hypothetical Kinetic Isotope Effect Data for a Metabolic Reaction

| Substrate | Reaction Rate (Vmax) | KIE (Vmax_d0 / Vmax_d4) | Interpretation |

| N-(2-Aminoethyl)-1-naphthylacetamide (d0) | 100 pmol/min/mg protein | - | Reference rate |

| This compound | 50 pmol/min/mg protein | 2.0 | Significant KIE; indicates C-D bond cleavage is involved in the rate-determining step of the reaction. |

| This compound | 95 pmol/min/mg protein | 1.05 | No significant KIE; indicates C-D bond cleavage is not rate-limiting. |

Pharmacokinetic Profiling in Preclinical Research Models (e.g., animal studies)

Pharmacokinetics (PK) describes how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Preclinical PK studies, often conducted in rodent models like rats, are essential for understanding how a compound behaves in a whole organism before it can be considered for human studies. nih.gov Using this compound as a tracer allows for precise quantification of the compound and its metabolites in biological matrices like plasma, tissue, and excreta. nih.gov

Following administration of this compound to a research animal (e.g., via oral or intravenous routes), blood samples are collected at various time points. The concentration of the labeled compound in the plasma is measured using a validated bioanalytical method like LC-MS/MS. nih.gov

Absorption : When administered orally, the rate and extent of absorption can be determined by the time to reach maximum plasma concentration (Tmax) and the absolute bioavailability, which compares the exposure after oral administration to that after intravenous administration. nih.gov

Distribution : The volume of distribution (Vz) is a key parameter calculated from plasma concentration data. nih.gov A large Vz suggests that the compound distributes extensively into tissues outside of the bloodstream, while a small Vz indicates it remains primarily in the circulation. nih.gov

Understanding how a compound is cleared from the body is critical. The deuterium label makes it possible to track the parent compound and its metabolites in urine and feces. nih.gov

Excretion Pathways : By quantifying the amount of labeled material in urine and feces over time, researchers can determine the primary routes of excretion (renal vs. biliary/fecal). nih.gov This helps to understand the roles of the kidneys and liver in the compound's final elimination.

Elimination Kinetics : The decline of the drug's plasma concentration over time is used to calculate its elimination half-life (T½) and clearance (CL). nih.gov The half-life represents the time it takes for the plasma concentration to decrease by half, while clearance is a measure of the volume of plasma cleared of the drug per unit of time. These parameters are fundamental for designing dosing regimens in further studies. nih.gov

Table 3: Example Pharmacokinetic Parameters for this compound in a Rat Model

| Pharmacokinetic Parameter | Intravenous Administration (1 mg/kg) | Oral Administration (10 mg/kg) | Description |

| Tmax (h) | N/A | 2.5 | Time to reach maximum plasma concentration. |

| Cmax (ng/mL) | 450 | 850 | Maximum observed plasma concentration. |

| T½ (h) | 4.2 | 4.5 | Elimination half-life. |

| AUC (ng·h/mL) | 1200 | 3200 | Area under the plasma concentration-time curve, representing total drug exposure. |

| Vz (L/kg) | 6.5 | N/A | Volume of distribution, indicating extent of tissue distribution. nih.gov |

| CL (L/h/kg) | 0.83 | N/A | Clearance, the rate of drug removal from the body. |

| F (%) | N/A | 26.7% | Absolute oral bioavailability. nih.gov |

Quantitative Bioanalysis of this compound and its Metabolites in Biological Matrices

The quantitative determination of N-(2-Aminoethyl)-1-naphthylacetamide and its potential metabolites in biological samples such as plasma, urine, and tissue homogenates is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its superior sensitivity, selectivity, and speed. ijpsjournal.com In this context, this compound is the ideal internal standard (IS). aptochem.com

An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. aptochem.com Its purpose is to correct for variability during the analytical process, including sample extraction, chromatographic injection, and ionization in the mass spectrometer. researchgate.net Deuterium-labeled standards like this compound are preferred because they co-elute with the analyte and exhibit similar ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z). aptochem.comnih.gov This co-elution is crucial for compensating for matrix effects, where other components in the biological sample can suppress or enhance the ionization of the analyte, potentially leading to inaccurate quantification.

A typical bioanalytical method for N-(2-Aminoethyl)-1-naphthylacetamide using its d4-labeled internal standard would involve several key steps:

Sample Preparation: The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix and remove proteins and other interfering substances. Common techniques include:

Protein Precipitation (PPT): This is a rapid and simple method where a cold organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins. ums.ac.id After centrifugation, the clear supernatant containing the analyte and IS is collected.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and IS from the aqueous biological fluid into an immiscible organic solvent. The choice of solvent is critical for achieving high recovery.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE. The sample is loaded onto a cartridge containing a solid sorbent. Interfering substances are washed away, and the analyte and IS are then eluted with a suitable solvent. patsnap.com

Liquid Chromatography (LC) Separation: The extract is injected into an HPLC or UPLC system to separate the analyte from other components prior to detection. A reversed-phase C18 column is commonly used for compounds with the polarity of N-(2-Aminoethyl)-1-naphthylacetamide. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation and peak shape. ums.ac.id

Mass Spectrometric (MS) Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is generally used for quantification. ijper.org The instrument is set to detect a specific precursor ion to product ion transition for both the analyte and the internal standard. This high selectivity minimizes interference from other compounds. For N-(2-Aminoethyl)-1-naphthylacetamide, electrospray ionization (ESI) in the positive mode would be appropriate due to the presence of the basic amino group.

The table below outlines a plausible set of parameters for an LC-MS/MS method for the analysis of N-(2-Aminoethyl)-1-naphthylacetamide.

Table 1: Illustrative LC-MS/MS Parameters for the Quantitative Analysis of N-(2-Aminoethyl)-1-naphthylacetamide

| Parameter | Condition |

|---|---|

| LC System | UPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive |

| Analyte MRM Transition | To be determined experimentally |

| IS MRM Transition (d4) | To be determined experimentally |

Method Validation: Any bioanalytical method used for pharmacokinetic studies must be rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). fda.gov Validation ensures that the method is reliable and reproducible for its intended purpose. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. resolian.com

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements. resolian.com These are assessed at multiple concentration levels.

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. resolian.com

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. resolian.com

Recovery: The efficiency of the extraction procedure. resolian.com

Matrix Effect: The influence of matrix components on the ionization of the analyte. resolian.com

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). fda.gov

The following table presents typical acceptance criteria for the validation of a bioanalytical method.

Table 2: Representative Bioanalytical Method Validation Results and Acceptance Criteria

| Validation Parameter | Acceptance Criteria | Illustrative Finding |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Recovery | Consistent and reproducible | 85-95% |

| Matrix Effect (%CV) | ≤ 15% | < 8% |

| Freeze-Thaw Stability | Within ±15% of nominal | Stable for 3 cycles |

| Bench-Top Stability | Within ±15% of nominal | Stable for 8 hours at RT |

Computational Chemistry and Molecular Modeling Studies of N 2 Aminoethyl 1 Naphthylacetamide D4

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. pnu.edu.ua These methods provide a detailed picture of electron distribution, which governs the molecule's reactivity and intermolecular interactions. For N-(2-Aminoethyl)-1-naphthylacetamide, calculations can determine key descriptors that predict its chemical behavior.

The electronic structure is characterized by the distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. In N-(2-Aminoethyl)-1-naphthylacetamide, the electron-rich naphthalene (B1677914) ring is expected to be the primary location of the HOMO, making it susceptible to electrophilic attack. The LUMO is likely distributed across the entire conjugated system.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this molecule, negative potential (red/yellow) would be concentrated around the electronegative oxygen and nitrogen atoms of the acetamide (B32628) and amino groups, respectively, highlighting these areas as likely sites for hydrogen bonding. The naphthalene ring would exhibit a region of negative potential above and below its plane, characteristic of π-systems. rsc.org

Table 1: Predicted Quantum Chemical Descriptors for N-(2-Aminoethyl)-1-naphthylacetamide (Note: These are representative values based on typical DFT calculations for similar aromatic amides and are for illustrative purposes.)

| Descriptor | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -5.5 eV | Indicates susceptibility to oxidation and electrophilic attack, localized on the naphthalene ring. |

| LUMO Energy | ~ -0.5 eV | Indicates ability to accept electrons; distributed across the aromatic system. |

| HOMO-LUMO Gap | ~ 5.0 eV | Suggests high kinetic stability. |

| Dipole Moment | ~ 3.5 D | Indicates a polar molecule capable of dipole-dipole interactions. |

| MEP Negative Regions | Amide oxygen, terminal nitrogen | Sites for hydrogen bond accepting. |

| MEP Positive Regions | Amide and amine hydrogens | Sites for hydrogen bond donating. |

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) interacts with a biological target, typically a protein. mdpi.comnih.gov These methods are crucial for understanding the potential biological activity of compounds like N-(2-Aminoethyl)-1-naphthylacetamide.

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity. For N-(2-Aminoethyl)-1-naphthylacetamide, potential targets could include enzymes or receptors where related structures, like 1-naphthylacetic acid (NAA), are known to bind. For instance, studies on auxin-binding proteins have identified key residues involved in binding NAA. nih.gov

A hypothetical docking of N-(2-Aminoethyl)-1-naphthylacetamide into such a binding site would likely involve several key interactions:

π-π Stacking: The flat, aromatic naphthalene ring could form stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

Hydrogen Bonding: The amide group's N-H and C=O, as well as the terminal amino group, can act as hydrogen bond donors and acceptors, respectively, forming connections with polar residues like serine (Ser), threonine (Thr), or glutamine (Gln).

Ionic/Salt Bridge Interactions: The terminal amino group, being basic, is likely to be protonated at physiological pH. This positive charge could form a strong salt bridge with negatively charged residues such as aspartate (Asp) or glutamate (B1630785) (Glu). Chemical modification studies on related binding sites have suggested the importance of arginyl residues for recognizing the carboxylate anion of auxins, implying a positively charged recognition site. nih.gov

Molecular Dynamics (MD) simulations provide insights into the movement and conformational changes of a ligand-protein complex over time. mdpi.commdpi.com An MD simulation, typically lasting from nanoseconds to microseconds, can assess the stability of the interactions predicted by docking.

For a complex of N-(2-Aminoethyl)-1-naphthylacetamide with a target protein, MD simulations would reveal:

Stability of Binding Pose: Whether the initial docked orientation is maintained over time.

Flexibility of the Ligand: The ethylamine (B1201723) chain is flexible and can adopt various conformations within the binding pocket to optimize interactions.

Role of Water Molecules: Simulations can show how water molecules mediate interactions between the ligand and the protein.

Conformational Changes in the Protein: The binding of the ligand might induce conformational changes in the protein, which can be crucial for its function.

The deuteration in the d4 variant does not significantly alter the binding mode or conformational dynamics in a classical MD simulation, as the force fields used are generally insensitive to the small mass change of isotopes.

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Predictions

In silico models can predict how structural modifications affect a compound's biological activity (SAR) and its metabolic fate (SMR). nih.govmdpi.com

For N-(2-Aminoethyl)-1-naphthylacetamide, SAR predictions would explore modifications at three main positions:

The Naphthalene Ring: Substitution with electron-withdrawing (e.g., chloro, nitro) or electron-donating (e.g., methoxy, hydroxy) groups could modulate binding affinity and electronic properties. mdpi.com

The Acetamide Linker: Altering the linker length or rigidity could affect the positioning of the functional groups within a binding site.

The Aminoethyl Chain: Replacing the terminal amine with other functional groups would drastically change the interaction profile, particularly concerning salt bridge formation.

SMR predictions focus on identifying potential sites of metabolism. For xenobiotics, the primary metabolic reactions are catalyzed by Cytochrome P450 (CYP) enzymes. mdpi.com

Table 2: Predicted Metabolic Hotspots and SAR Insights for N-(2-Aminoethyl)-1-naphthylacetamide

| Region of Molecule | Predicted Metabolic Reaction | Predicted SAR Impact of Modification |

| Naphthalene Ring | Aromatic hydroxylation at various positions. | Substituents can block metabolism or enhance binding affinity. mdpi.com |

| Ethyl Chain (α to Amide) | N-dealkylation, though less common for this structure. | Modifications here can alter linker flexibility and metabolic stability. |

| Terminal Amine | Glucuronidation or sulfation of the amine group. | Affects solubility and excretion pathways. |

The deuteration of the ethyl chain in N-(2-Aminoethyl)-1-naphthylacetamide-d4 is a classic SMR strategy. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond on the ethyl chain is a rate-determining step in a metabolic pathway (e.g., oxidation), replacing H with D can slow down this reaction. This phenomenon, known as the Kinetic Isotope Effect (KIE) , can lead to a longer biological half-life and altered metabolite profile for the deuterated compound compared to its non-deuterated counterpart.

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various types of spectra, which can be compared with experimental data for structure verification.

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C chemical shifts. For N-(2-Aminoethyl)-1-naphthylacetamide, distinct signals would be predicted for the aromatic protons of the naphthalene ring, the methylene (B1212753) protons of the ethyl chain, and the amide proton. The key difference for the d4 isotopologue is that the signals corresponding to the protons on the deuterated positions of the ethyl chain would be absent in the ¹H NMR spectrum. The ¹³C NMR spectrum would show the signals for the deuterated carbons, but they would be split into multiplets due to C-D coupling and might have a slightly shifted resonance.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule's bonds. Key predicted peaks for the parent compound would include N-H stretching (amide and amine), C=O stretching (amide), and C-H stretching (aromatic and aliphatic). For the d4 variant, the C-H stretching vibrations of the ethyl group would be replaced by C-D stretching vibrations, which appear at a significantly lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2800-3000 cm⁻¹).

Table 3: Predicted Spectroscopic Differences between N-(2-Aminoethyl)-1-naphthylacetamide and its d4 Analog

| Spectroscopic Method | N-(2-Aminoethyl)-1-naphthylacetamide | This compound |

| ¹H NMR | Signals present for all protons, including two methylene groups on the ethyl chain. | Signals for the deuterated methylene protons are absent. |

| ¹³C NMR | Standard signals for all carbon atoms. | Signals for deuterated carbons are present but may show splitting (due to C-D coupling) and a slight isotopic shift. |

| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z ≈ 228.13 | Molecular Ion Peak (M⁺) at m/z ≈ 232.15 (an increase of 4 Da). |

| IR Spectroscopy | C-H stretching vibrations for the ethyl group (~2850-2950 cm⁻¹). | C-D stretching vibrations appear at a lower frequency (~2100-2200 cm⁻¹). |

Future Research Trajectories and Methodological Innovations for N 2 Aminoethyl 1 Naphthylacetamide D4

Development of Novel Synthetic Routes for Diverse Isotopic Labeling Patterns

The synthesis of isotopically labeled compounds is foundational to their application. While N-(2-Aminoethyl)-1-naphthylacetamide-d4 is commercially available, future research will likely focus on developing more efficient, selective, and environmentally benign synthetic methods, not only for the existing d4-variant but for a wider range of labeling patterns.

Current strategies for deuteration typically involve two main approaches: the use of commercially available isotope-containing precursors or the application of hydrogen/deuterium (B1214612) (H/D) exchange reactions. symeres.com For a molecule like this compound, several novel routes could be explored. One promising avenue is the use of a palladium-on-carbon catalyst with aluminum and heavy water (D₂O) to facilitate selective H/D exchange. nih.gov This method is noted for its mild conditions and environmental friendliness. nih.gov Another relevant strategy involves the direct H/D exchange on primary and secondary arylamines, such as 1-naphthylamine, using catalysts like Platinum or Palladium on carbon in D₂O at moderate temperatures. nih.gov Such methods could be adapted to introduce deuterium onto the naphthalene (B1677914) ring itself, creating new analogues for different research questions. Furthermore, base-mediated deuteration using deuterated solvents like DMSO-d₆ presents a metal-free alternative for incorporating deuterium. acs.org

The development of these routes would allow for the creation of a library of N-(2-Aminoethyl)-1-naphthylacetamide analogues with deuterium atoms placed at various positions (e.g., on the naphthalene ring, on the acetyl group). This would provide a sophisticated toolkit for dissecting metabolic pathways and understanding structure-activity relationships in greater detail.

Table 1: Potential Synthetic Strategies for Isotopically Labeled N-(2-Aminoethyl)-1-naphthylacetamide Analogues

| Synthetic Strategy | Target Labeling Position | Key Reagents/Catalysts | Potential Advantages |

|---|---|---|---|

| H/D Exchange on Naphthylamine Precursor | Naphthalene Ring | Pt/C or Pd/C, D₂O | Mild conditions, applicable to aromatic systems. nih.gov |

| Catalytic H/D Exchange | Aliphatic side-chain | Pd/C, Al, D₂O | Environmentally benign, selective for certain positions. nih.gov |

| Base-Mediated Deuteration | Various positions | KOH, DMSO-d₆ | Metal-free, cost-effective. acs.org |

| Buchwald-Hartwig Coupling | Naphthalene Ring | Deuterated bromobenzene, d₅-aniline | Modular, allows for building deuterated fragments. nih.gov |

Advancements in High-Throughput Analytical Methodologies

This compound is primarily used as an internal standard in mass spectrometry-based analytical methods. clearsynth.comtexilajournal.comscioninstruments.com Its chemical and physical properties are nearly identical to the non-labeled analyte, but its increased mass allows it to be distinguished, correcting for variability during sample preparation and analysis. scioninstruments.com This ensures accurate and precise quantification, which is essential for high-throughput applications.

Future advancements will likely involve integrating the use of such standards with more sophisticated and automated sample preparation techniques. For instance, solid-phase microextraction (SPME) is a miniaturized, solvent-free sample preparation method that can be automated and coupled directly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Developing automated SPME-LC-MS/MS methods for the parent compound using this compound as an internal standard could significantly increase sample throughput for metabolic or environmental studies. nih.gov

Furthermore, software platforms designed for high-throughput experimentation (HTE) can streamline the entire workflow, from the design of experimental arrays to data analysis and visualization. chemrxiv.org Such software could be used to rapidly screen conditions for a reaction involving the parent compound or to manage large-scale quantitative studies that rely on the deuterated standard. chemrxiv.org The combination of robust internal standards like this compound with automated sample preparation and advanced data management software represents the future of high-throughput quantitative analysis.

Table 2: Role of this compound in Analytical Techniques

| Analytical Technique | Role of Deuterated Compound | Purpose |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Internal Standard | Accurate quantification of the non-labeled analogue in complex matrices. texilajournal.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | Improves precision and corrects for extraction variability. nih.gov |

| Automated Solid-Phase Microextraction (SPME) | Internal Standard | Enables high-throughput, miniaturized, and solvent-free sample preparation. nih.gov |

Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Understanding

The precise quantification enabled by this compound is a critical first step for its integration into systems-level biological studies. In metabolomics, stable-labeled compounds are essential for tracking metabolic networks and understanding the disposition of drugs and other xenobiotics. moravek.comacs.org As the deuterated analogue of a Naphazoline metabolite, the compound's primary role is to ensure the accurate measurement of this metabolite's concentration in biological fluids or tissues. pharmaffiliates.com

This accurate quantitative data forms the bedrock of multi-omics integration. For example, researchers could correlate the concentration of the Naphazoline metabolite with changes in the proteome (proteomics) or lipidome (lipidomics) of cells or tissues exposed to the parent drug. nih.gov Such an approach can reveal the molecular networks affected by the drug, linking its metabolic fate to specific cellular responses or toxicities. acs.orgnih.gov By providing reliable quantitative data, this compound allows researchers to move beyond simple measurement to a deeper, systems-level understanding of a compound's biological impact.

Exploration of this compound as a Probe in Advanced Imaging Techniques

While its primary use is as an analytical standard, the isotopic label on this compound opens up possibilities for its exploration as a probe in advanced imaging modalities. One such technique is Deuterium Metabolic Imaging (DMI), a non-invasive method based on magnetic resonance spectroscopy (MRS). nih.gov DMI tracks the fate of deuterium-labeled substrates in real-time within living organisms, providing spatial and temporal information about metabolic processes with minimal background signal due to the low natural abundance of deuterium. nih.gov

The exploration of this compound as a DMI probe could provide novel insights into the distribution and metabolism of its parent compound, Naphazoline, within specific organs or tissues. nih.gov This would require administering the deuterated compound and using MRS to detect the signal from the deuterium atoms, tracking where the molecule accumulates and whether it is further metabolized. Challenges would include achieving the necessary concentration for detection and ensuring the stability of the deuterium label in vivo. nih.gov Nevertheless, this represents a promising trajectory for transforming an analytical tool into a dynamic in vivo imaging agent.

Comparative Studies with Non-Deuterated and Other Isotopic Analogues to Delineate Isotope Effects

The difference in mass between hydrogen and deuterium can lead to a significant phenomenon known as the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger and has a lower vibrational ground-state energy than a carbon-hydrogen (C-H) bond, meaning it requires more energy to break. nih.govmusechem.com Consequently, reactions involving the cleavage of a C-D bond are often slower than the equivalent C-H bond cleavage. nih.gov

Comparative studies between this compound and its non-deuterated (d0) analogue can leverage the KIE to elucidate metabolic pathways. Since the deuterium labels are on the ethylenediamine (B42938) portion of the molecule, any observed difference in the rate or profile of metabolism between the d4 and d0 versions would implicate enzymatic processes that act on this specific part of the molecule. musechem.com

However, it is also crucial to study isotope effects from an analytical standpoint. While deuterated standards are considered the gold standard, significant KIEs can sometimes cause chromatographic separation between the labeled standard and the non-labeled analyte in LC-MS/MS methods. researchgate.net Researchers must carefully validate their methods to account for any such separation to ensure co-elution and accurate quantification. researchgate.net Comparing the d4 compound with other isotopic analogues (e.g., ¹³C or ¹⁵N labeled versions) could further refine the understanding of both metabolic and analytical behaviors. nih.gov

Table 3: Comparison of Deuterated vs. Non-Deuterated Analogues

| Property | N-(2-Aminoethyl)-1-naphthylacetamide (d0) | This compound | Implication |

|---|---|---|---|

| Molecular Weight | ~228.29 g/mol | ~232.31 g/mol | Allows for differentiation in mass spectrometry. scioninstruments.com |

| Bond Strength (C-H vs C-D) | Standard C-H bond strength | Higher C-D bond strength | Potential for slower metabolic cleavage (Kinetic Isotope Effect). nih.gov |

| Metabolic Rate | Baseline | Potentially slower if metabolism involves the deuterated ethyl group | Can be used to study metabolic pathways. musechem.com |

Contribution to Understanding Chemical Space and Structural Diversity for Naphthalene-Based Amides

N-(2-Aminoethyl)-1-naphthylacetamide belongs to the broad and functionally diverse class of naphthalene-based amides. This chemical family has garnered significant attention for its wide range of applications, from n-type semiconductor materials in organic electronics to potential therapeutics. acs.orgnih.gov For instance, various naphthalene diimides are synthesized for their electronic and supramolecular properties, while other naphthalene-based amide structures have been designed as potential inhibitors for viral proteases like SARS-CoV-2 PLpro. acs.orgnih.gov

The synthesis and study of N-(2-Aminoethyl)-1-naphthylacetamide and its deuterated d4 analogue contribute to this field in several ways. Firstly, as a known metabolite of the drug Naphazoline, its structure provides key information about the biological transformation of naphthalene-containing pharmaceuticals in vivo. pharmaffiliates.com Secondly, the creation of the deuterated standard itself expands the available chemical space of these compounds, providing a specialized tool for further research. nih.gov By enabling precise studies of the parent compound's metabolism and effects, this compound indirectly helps to build a more comprehensive understanding of the structure-activity and structure-property relationships that govern the entire class of naphthalene-based amides.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-Aminoethyl)-1-naphthylacetamide-d4, and how does deuteration influence reaction optimization?

- Methodological Answer : Synthesis typically involves substituting hydrogen atoms with deuterium at specific positions (e.g., methyl or ethylene groups) using deuterated reagents like D₂O or deuterated alkyl halides. Reaction optimization requires anhydrous conditions to prevent isotopic exchange and precise stoichiometry to ensure complete deuteration. Characterization via ¹H NMR (absence of proton signals at deuterated sites) and mass spectrometry (isotopic peaks with +4 Da shift) is critical. Reaction yields may decrease due to steric or kinetic isotope effects, necessitating extended reaction times or elevated temperatures .

Q. How should researchers characterize the purity and isotopic integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies residual protons at deuterated positions, while ¹³C NMR confirms backbone integrity.

- High-Resolution Mass Spectrometry (HRMS) : Quantifies the isotopic purity (e.g., ≥98% deuterium incorporation) via molecular ion clusters.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; sharp decomposition above 300°C indicates purity (similar to non-deuterated analogs) .

- Isotopic Ratio Monitoring : LC-MS/MS or isotope-ratio mass spectrometry ensures no isotopic dilution during synthesis .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in deuterated naphthylacetamide derivatives?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Correlates deuterated carbon-proton networks to confirm positional deuteration and rule out side products.

- Solid-State NMR : Resolves crystallographic ambiguities in deuterated polymorphs.

- Isotopic Exchange Experiments : Track deuterium retention under varying pH/temperature to study kinetic isotope effects .

Q. How can thermal analysis (TGA-DSC) be optimized to study decomposition kinetics of deuterated acetamides in polymeric matrices?

- Methodological Answer :

- Controlled Heating Rates : Use 2–10°C/min to differentiate between solvent loss (low-temp endotherms) and compound decomposition (high-temp events).

- Atmosphere Control : Conduct TGA under nitrogen to avoid oxidative degradation, which may differ between deuterated/non-deuterated forms.

- Kissinger Analysis : Calculate activation energy (Eₐ) from DSC data to compare thermal stability; deuterated compounds may show higher Eₐ due to stronger C-D bonds .

Q. What strategies address contradictory data on deuterium isotope effects in receptor-binding studies?

- Methodological Answer :

- Competitive Binding Assays : Compare IC₅₀ values of deuterated vs. non-deuterated analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).